molecular formula C5H3BrFN B1273648 3-Bromo-2-fluoropyridine CAS No. 36178-05-9

3-Bromo-2-fluoropyridine

Cat. No. B1273648
CAS RN: 36178-05-9
M. Wt: 175.99 g/mol
InChI Key: KESUTBOSNOHAMK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms on the pyridine ring makes it a valuable compound for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of halogenated pyridines, including 3-bromo-2-fluoropyridine derivatives, can be achieved through multiple synthetic routes. For instance, the preparation of highly functionalized 4-bromopyridines, which are closely related to 3-bromo-2-fluoropyridine, has been demonstrated through fluoride-promoted, Pd-catalyzed cross-coupling reactions . Additionally, the synthesis of 3,5-disubstituted 2-fluoropyridines involves ortho-lithiation followed by a Suzuki reaction, indicating a potential pathway for the synthesis of 3-bromo-2-fluoropyridine derivatives . Furthermore, the synthesis of 3-substituted 2-fluoroaziridines provides insights into the functionalization of fluoropyridines .

Molecular Structure Analysis

The molecular structure of 3-bromo-2-fluoropyridine is characterized by the presence of a pyridine ring with bromine and fluorine substituents at the 3 and 2 positions, respectively. This structure is amenable to further chemical modifications due to the reactivity of the halogen atoms, which can participate in various substitution reactions to introduce additional functional groups onto the pyridine ring.

Chemical Reactions Analysis

3-Bromo-2-fluoropyridine can undergo a variety of chemical reactions, leveraging the reactivity of the bromine and fluorine atoms. Chemoselective amination of related halopyridines has been reported, where catalytic conditions lead to the substitution of the bromide while maintaining the fluorine atom . Regiocontrolled nucleophilic aromatic substitution (SNAr) reactions have also been utilized to obtain bromo(methylthio)pyridines from dihalopyridines, which can be further transformed into thienopyridines . Additionally, halogen dance reactions have been employed to synthesize halogen-rich intermediates from halopyridines, which can be further functionalized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2-fluoropyridine are influenced by the electron-withdrawing effects of the halogen substituents, which can affect the compound's boiling point, melting point, and solubility. The presence of halogens also impacts the compound's reactivity, making it a suitable candidate for various cross-coupling reactions, as evidenced by the synthesis of aminomethylated fluorinated azaheterocycles9. The electron-rich nature of the pyridine ring, when modified with halogens, poses a challenge for direct fluorination, but this has been overcome using pyridine N-oxides as intermediates .

Scientific Research Applications

Chemoselective Functionalization

3-Bromo-2-fluoropyridine has been explored for its potential in chemoselective functionalization. This involves the selective substitution of halogen groups in the molecule under various conditions. For instance, catalytic amination conditions can lead to the substitution of the bromide component, while selective substitution of the fluorine group is possible under specific conditions, broadening the scope of chemical transformations and syntheses (Stroup et al., 2007).

Synthesis of Disubstituted Pyridines

This compound plays a key role in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. Its transformation through a series of reactions, including Suzuki reactions, enables the creation of structurally diverse pyridines and pyridones, which are valuable in various chemical and pharmaceutical applications (Sutherland & Gallagher, 2003).

Radiofluorination and Radiosynthesis

3-Bromo-2-fluoropyridine is also significant in the field of radiochemistry, particularly in the synthesis of radiofluorinated compounds. The palladium-catalyzed amination of this compound with various amines leads to the production of radiofluorinated pyridines, which have potential applications in medical imaging and diagnostic procedures (Pauton et al., 2019).

Deprotonation and Cross-Coupling Reactions

The deprotonation of 3-Bromo-2-fluoropyridine using specific reagents, followed by cross-coupling reactions, demonstrates its versatility in organic synthesis. This process allows for the creation of complex molecules, useful in various chemical research and development sectors (Awad et al., 2004).

Safety And Hazards

3-Bromo-2-fluoropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESUTBOSNOHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376442
Record name 3-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoropyridine

CAS RN

36178-05-9
Record name 3-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
F Marsais, P Granger, G Queguiner - The Journal of Organic …, 1981 - ACS Publications
… (4) Synthesis of2-FIuoro-3-(trimethylsilyl)pyridine (13) from 3-Bromo-2-fluoropyridine by Metal-Halogen Exchange with n-Butyllithium. Bromo-2-fluoropyridine16 (17.6 g, 0.1 mol) indry …
Number of citations: 47 pubs.acs.org
L Wang, N Liu, B Dai - RSC advances, 2015 - pubs.rsc.org
… Thus, 5-bromo-2-fluoropyridine and 3-bromo-2-fluoropyridine easily reacted with amines to provide the corresponding products in excellent yield (Table 2, 1a–d). However, 4-bromo-2-…
Number of citations: 19 pubs.rsc.org
A Bouillon, JC Lancelot, V Collot, PR Bovy, S Rault - Tetrahedron, 2002 - Elsevier
… of 3-bromo-2-fluoropyridine 8 uses directed metalation of 2-fluoropyridine followed by action of bromine. Even if HMe has already been described on 3-bromo-2-fluoropyridine 8 with …
Number of citations: 14 www.sciencedirect.com
M Schnürch, M Spina, AF Khan… - Chemical Society …, 2007 - pubs.rsc.org
… They first encountered an HD on pyridine when they investigated the formation of 3,4-pyridynes from 3-bromopyridine or 3-bromo-2-fluoropyridine 62 with n-BuLi. Only small amounts of …
Number of citations: 223 pubs.rsc.org
F Marsais, P Pineau, F Nivolliers, M Mallet… - The Journal of …, 1992 - ACS Publications
… C17 followed by reaction of bromine gave 3-bromo-2-fluoropyridine (2). This derivative was … The crude 3-bromo2-fluoropyridine (2) was lithiated, isomerized by LDA between -75 and -…
Number of citations: 65 pubs.acs.org
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
… 5-methylthiophene,47 2,3-dibromothiophene,50 2,5-dibromothiophene,54 2,3,5-tribromothiophene,55 2-bromo-5-methylfuran,56 2,3- and 2,5-dibromofuran,56 3-bromo-2-fluoropyridine…
S Das, RL Harde, DE Shelke, N Khairatkar-Joshi… - Bioorganic & Medicinal …, 2014 - Elsevier
… The coupling reaction of 16 with 3-bromo-2-fluoropyridine gave bromo ether 18. The bromo ether 18 on Suzuki coupling reaction with appropriate aryl boronic acids gave 20a–d in good …
Number of citations: 11 www.sciencedirect.com
SR Baker, M Cases, M Keenan, RA Lewis, P Tan - Tetrahedron letters, 2003 - Elsevier
… in THF and condensed with 3-bromo-2-fluoropyridine 5 yielding the diene ether 24. … Selective 2-substitution of 3-bromo-2-fluoropyridine with the potassium salt of 31 yielded the …
Number of citations: 35 www.sciencedirect.com
Q Zhong, S Zeng, P Fan, Y Pang, W Zhu… - Journal of Materials …, 2022 - pubs.rsc.org
… The commercial product of 3-bromo-2-fluoropyridine was reacted with bis(pinacolato)… Then, a typical Suzuki coupling reaction between compound 1 and 3-bromo-2-fluoropyridine/or 2-…
Number of citations: 2 pubs.rsc.org
K Anchan, P Baburajan, NH Puttappa… - Synthetic …, 2020 - Taylor & Francis
… A sealed tube equipped with a magnetic stir bar was charged with the corresponding 3-bromo-2-fluoropyridine (1 mmol), amino phenol (1 mmol), Pd(OAc) 2 (5 mol%), xantphos (5 mol%…
Number of citations: 3 www.tandfonline.com

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